BMS-986235
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Overview
Description
Preparation Methods
The synthesis of BMS-986235 involves several key steps:
Chemical Reactions Analysis
BMS-986235 undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, which are crucial for its metabolic stability.
Reduction: Reduction reactions may also occur, affecting its pharmacokinetic properties.
Substitution: This compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically oxidized or reduced derivatives of this compound .
Scientific Research Applications
BMS-986235 has a wide range of scientific research applications:
Mechanism of Action
BMS-986235 exerts its effects by selectively activating formyl peptide receptor 2. This activation stimulates the resolution of inflammation by inhibiting neutrophil chemotaxis and promoting macrophage phagocytosis . The molecular targets involved include formyl peptide receptor 2 and formyl peptide receptor 1, with downstream signaling pathways that modulate inflammatory responses .
Comparison with Similar Compounds
BMS-986235 is unique compared to other formyl peptide receptor 2 agonists due to its high selectivity and potency . Similar compounds include:
AG-26: A formyl peptide receptor 2 selective agonist used as a lead compound in the optimization process.
This compound stands out due to its optimized structure, which provides better selectivity and efficacy in preclinical models .
Properties
Molecular Formula |
C18H17F2N3O3 |
---|---|
Molecular Weight |
361.3488 |
IUPAC Name |
1-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-phenylurea |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-11-7-13(19)15(14(20)8-11)12-9-21-17(24)16(12)23-18(25)22-10-5-3-2-4-6-10/h2-8,12,16H,9H2,1H3,(H,21,24)(H2,22,23,25)/t12-,16-/m0/s1 |
InChI Key |
FJZNNKJZHQFMCK-LRDDRELGSA-N |
SMILES |
COC1=CC(=C(C(=C1)F)C2CNC(=O)C2NC(=O)NC3=CC=CC=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-986235; BMS 986235; BMS986235; LAR-1219; LAR 1219; LAR1219; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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